Sulfuric acid;pentadecahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

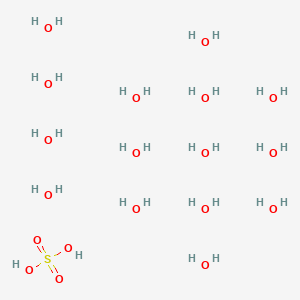

Sulfuric acid;pentadecahydrate is a compound that consists of sulfuric acid (H₂SO₄) and fifteen molecules of water (H₂O). This compound is a hydrate form of sulfuric acid, which is a highly corrosive, dense, colorless, and oily liquid. Sulfuric acid is one of the most important industrial chemicals, widely used in various applications such as fertilizer production, petroleum refining, and chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfuric acid;pentadecahydrate can be synthesized by carefully adding sulfuric acid to water, ensuring that the acid is added to the water and not vice versa to prevent exothermic reactions that can cause splattering . The mixture is then allowed to crystallize, forming the pentadecahydrate.

Industrial Production Methods

The industrial production of sulfuric acid typically involves the Contact Process, which includes the following steps :

Combustion of Sulfur: Sulfur is burned in the presence of oxygen to produce sulfur dioxide (SO₂).

Conversion to Sulfur Trioxide: Sulfur dioxide is then oxidized to sulfur trioxide (SO₃) using a vanadium pentoxide (V₂O₅) catalyst.

Formation of Sulfuric Acid: Sulfur trioxide is absorbed in water to form sulfuric acid.

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid;pentadecahydrate undergoes various types of chemical reactions, including:

Oxidation: Sulfuric acid acts as a strong oxidizing agent, especially at high temperatures.

Dehydration: It has powerful dehydrating properties, removing water from other compounds.

Substitution: Sulfuric acid can react with metals to form metal sulfates and hydrogen gas.

Common Reagents and Conditions

Oxidation: Common reagents include metals such as copper and zinc.

Dehydration: Organic compounds like sugars and carbohydrates.

Substitution: Metals like sodium and aluminum.

Major Products

Oxidation: Produces sulfur dioxide (SO₂) and water.

Dehydration: Produces carbon and water.

Substitution: Produces metal sulfates and hydrogen gas.

Scientific Research Applications

Sulfuric acid;pentadecahydrate has numerous applications in scientific research, including :

Chemistry: Used as a catalyst in various chemical reactions, including esterification and nitration.

Biology: Employed in the preparation of biological samples for electron microscopy.

Medicine: Utilized in the synthesis of pharmaceuticals.

Industry: Used in the production of fertilizers, explosives, and detergents.

Mechanism of Action

Sulfuric acid exerts its effects primarily through its strong acidic and dehydrating properties. It can protonate molecules, facilitating various chemical reactions. The molecular targets include organic compounds and metals, where it acts by donating protons or removing water molecules .

Comparison with Similar Compounds

Sulfuric acid;pentadecahydrate can be compared with other hydrates and strong acids:

Sulfuric Acid (H₂SO₄): The anhydrous form, which is more concentrated and has stronger dehydrating properties.

Nitric Acid (HNO₃): Another strong acid used in similar applications but with different reactivity and oxidation properties.

Hydrochloric Acid (HCl): A strong acid used in titrations and industrial processes, but less oxidizing than sulfuric acid.

This compound is unique due to its high water content, which makes it less concentrated and less hazardous compared to anhydrous sulfuric acid.

Properties

CAS No. |

642485-98-1 |

|---|---|

Molecular Formula |

H32O19S |

Molecular Weight |

368.31 g/mol |

IUPAC Name |

sulfuric acid;pentadecahydrate |

InChI |

InChI=1S/H2O4S.15H2O/c1-5(2,3)4;;;;;;;;;;;;;;;/h(H2,1,2,3,4);15*1H2 |

InChI Key |

PHVRBHTUOZUDLN-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.